Testosterone isobutyrate
Overview
Description
Synthesis Analysis
The synthesis of testosterone isobutyrate involves the esterification of testosterone with isobutyric acid. One approach to synthesizing testosterone and its esters includes the biotransformation of testosterone esters in fungal cultures, where microorganisms such as Absidia coerulea, Acremonium roseum, Aphanocladium album, and Rhodotorula mucilaginosa have been used to transform testosterone esters including isobutyrate through hydrolysis followed by further transformation of testosterone (Brzezowska et al., 1993).
Molecular Structure Analysis
Testosterone isobutyrate, like other testosterone esters, retains the core structure of testosterone but with the isobutyrate group esterified at the 17β-hydroxyl group. This modification influences its solubility and distribution in biological systems. Structural analyses, including crystallography and X-ray diffraction, are employed to elucidate the detailed molecular structure of testosterone esters, providing insights into their physical and chemical properties (Turza et al., 2022).
Chemical Reactions and Properties
Testosterone isobutyrate undergoes various chemical reactions characteristic of esters, such as hydrolysis and esterification. The ester link in testosterone isobutyrate can be hydrolyzed under certain conditions, releasing testosterone and isobutyric acid. The chemical properties of testosterone isobutyrate, including its reactivity and interactions with enzymes, significantly affect its metabolism and biological effects. For instance, testosterone esters can be metabolized by enzymes in the liver, converting them into more water-soluble forms for excretion (Ye et al., 2011).
Physical Properties Analysis
The physical properties of testosterone isobutyrate, such as solubility, melting point, and boiling point, are influenced by the isobutyrate ester group. These properties determine the compound's behavior in pharmaceutical formulations and its bioavailability in biological systems. The solubility of testosterone esters in various solvents and their crystalline forms can be analyzed using techniques like powder X-ray diffraction (Turza et al., 2022).
Chemical Properties Analysis
The chemical properties of testosterone isobutyrate, including its stability, reactivity, and interactions with biological molecules, are critical for its biological function. The ester group affects the compound's lipophilicity, influencing its absorption and distribution within the body. The metabolism of testosterone isobutyrate involves enzymatic processes that convert it into active or inactive metabolites, impacting its physiological effects (Ye et al., 2011).
Scientific Research Applications
Influence on Oxidative Status of Testes : A study by Tóthová et al. (2013) found that exogenous testosterone, specifically Testosterone isobutyrate, influences lipid peroxidation and carbonyl stress and decreases the antioxidant defense in the testes of rats. This could have implications for male fertility in humans (Tóthová et al., 2013).
Kinetics of Testosterone : A study by Filová et al. (2012) on rats highlighted the differences in dynamics between rapid and depot forms of testosterone, including Testosterone isobutyrate. This study emphasized the need to consider these aspects when planning experiments on testosterone physiology (Filová et al., 2012).
Role in Medical Therapy : Testosterone, including its synthetic form like Testosterone isobutyrate, has been used in various therapies. It's used in hormone therapy, especially in cases of hypogonadism and for increasing muscle mass. However, its use in non-medical settings like athletics for performance enhancement has led to controversy due to potential health risks (Hoberman & Yesalis, 1995).
Impact on Diseases and Conditions : Research by Ruth et al. (2020) has shown that genetically higher testosterone levels have different impacts on diseases in men and women. For instance, higher testosterone levels may reduce the risk of type 2 diabetes in men but increase it in women (Ruth et al., 2020).
Testosterone Therapy in Transgender Men : Velho et al. (2017) conducted a systematic review on the effects of testosterone therapy in transgender men. The study found increases in body mass index, hemoglobin/hematocrit, and LDL-cholesterol, and decreases in HDL-cholesterol, highlighting the significant physiological impacts of testosterone therapy (Velho et al., 2017).
Development of Testosterone Therapies : Nieschlag & Nieschlag (2019) discussed the history and development of testosterone therapies, including the synthesis of Testosterone isobutyrate. They highlighted the evolution of testosterone preparations and their application in clinical settings (Nieschlag & Nieschlag, 2019).
Safety And Hazards
Future Directions
Numerous studies have demonstrated the benefits of Testosterone Therapy in overtly hypogonadal men . There are several possible administration routes for testosterone treatment. Each approach has advantages and disadvantages, and the choice of the method of Testosterone Therapy will often be determined by patient preference or co-medication . Although new developments are promising, it seems that among the available treatments, only transdermal gel delivery and long-acting injectable testosterone undecanoate provide pharmacokinetic behavior that gives a steady state level within a physiological range .
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-14(2)21(25)26-20-8-7-18-17-6-5-15-13-16(24)9-11-22(15,3)19(17)10-12-23(18,20)4/h13-14,17-20H,5-12H2,1-4H3/t17-,18-,19-,20-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHZLMFTKOTWGQ-WAUHAFJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151573 | |
Record name | Testosterone isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Testosterone isobutyrate | |
CAS RN |
1169-49-9 | |
Record name | Testosterone, isobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1169-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Testosterone isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001169499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Testosterone isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Testosterone isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TESTOSTERONE ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0KNQ242J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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